molecular formula C13H9Cl2NO2 B13555233 Benzyl 5,6-dichloropyridine-3-carboxylate CAS No. 380437-65-0

Benzyl 5,6-dichloropyridine-3-carboxylate

Katalognummer: B13555233
CAS-Nummer: 380437-65-0
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: HPJKQUDQLVCGQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5,6-dichloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group attached to the 5,6-dichloropyridine-3-carboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products Formed

    Substitution: Formation of 5,6-diaminopyridine-3-carboxylate or 5,6-dithiopyridine-3-carboxylate.

    Reduction: Formation of benzyl 5,6-dichloropyridine-3-methanol.

    Oxidation: Formation of benzyl 5,6-dichloropyridine-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Benzyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Benzyl 5,6-dichloropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby affecting the metabolic processes within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dichloropyridine-3-carboxylic acid: The parent compound without the benzyl group.

    Benzyl 3,5-dichloropyridine-4-carboxylate: A structural isomer with different substitution patterns on the pyridine ring.

    Benzyl 5-chloropyridine-3-carboxylate: A related compound with only one chlorine atom on the pyridine ring.

Uniqueness

Benzyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of both benzyl and dichloropyridine moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

380437-65-0

Molekularformel

C13H9Cl2NO2

Molekulargewicht

282.12 g/mol

IUPAC-Name

benzyl 5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C13H9Cl2NO2/c14-11-6-10(7-16-12(11)15)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

HPJKQUDQLVCGQP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(N=C2)Cl)Cl

Löslichkeit

2.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.